molecular formula C10H9ClN2O B13874414 4-(Azetidin-3-yloxy)-2-chlorobenzonitrile

4-(Azetidin-3-yloxy)-2-chlorobenzonitrile

Cat. No.: B13874414
M. Wt: 208.64 g/mol
InChI Key: LUVMYLLHOTWOBA-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is a heterocyclic compound that features an azetidine ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-2-chlorobenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-2-chlorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while coupling reactions can produce complex biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is unique due to the presence of both the azetidine ring and the benzonitrile moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. The chlorine atom on the benzonitrile ring also provides a site for further functionalization, making it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-2-chlorobenzonitrile

InChI

InChI=1S/C10H9ClN2O/c11-10-3-8(2-1-7(10)4-12)14-9-5-13-6-9/h1-3,9,13H,5-6H2

InChI Key

LUVMYLLHOTWOBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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